[2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate
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Overview
Description
[2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate is a complex organic compound that features both an iodoaniline and a benzamidobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate typically involves multiple steps, starting with the preparation of the iodoaniline derivative. One common method involves the iodination of aniline to produce 4-iodoaniline. This is followed by the formation of the oxoethyl intermediate through a series of reactions, including acylation and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The iodo group in the compound can participate in substitution reactions, such as nucleophilic substitution, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study biochemical pathways and interactions. Its ability to undergo specific reactions makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate involves its interaction with specific molecular targets. The iodoaniline moiety can participate in halogen bonding, while the benzamidobenzoate group can interact with proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Bromoanilino)-2-oxoethyl] 2-benzamidobenzoate: Similar structure but with a bromo group instead of an iodo group.
[2-(4-Chloroanilino)-2-oxoethyl] 2-benzamidobenzoate: Similar structure but with a chloro group instead of an iodo group.
[2-(4-Fluoroanilino)-2-oxoethyl] 2-benzamidobenzoate: Similar structure but with a fluoro group instead of an iodo group.
Uniqueness
The uniqueness of [2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate lies in the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group can participate in specific halogen bonding interactions and may exhibit different electronic effects, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
[2-(4-iodoanilino)-2-oxoethyl] 2-benzamidobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2O4/c23-16-10-12-17(13-11-16)24-20(26)14-29-22(28)18-8-4-5-9-19(18)25-21(27)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPPPTBKIQXHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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